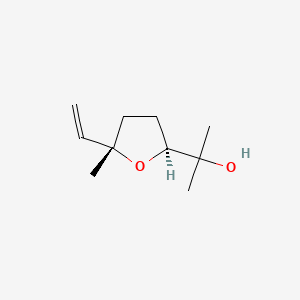
trans-Linalool oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Linalool oxide: is a naturally occurring monoterpenoid compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is commonly found in various aromatic plants and is known for its pleasant floral aroma. This compound exists in two main isomeric forms: furanoid and pyranoid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans-Linalool oxide involves the transformation of linalool enantiomers into diastereoisomeric mixtures of furanoid and pyranoid oxides . The process typically includes:
Epoxidation: The regioselective mono-epoxidation of the linalool trisubstituted double bond.
Cyclization: Intramolecular cyclization of the obtained epoxy-alcohol.
Industrial Production Methods: Industrial production of this compound often involves biotransformation using the fungus Aspergillus niger , which can convert linalool into its oxide forms .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Linalool oxide can undergo further oxidation to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound back to linalool or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and epoxidation reactions.
Major Products:
Oxidation Products: Various oxygenated derivatives.
Reduction Products: Linalool and other reduced forms.
Substitution Products: Esters and ethers.
Aplicaciones Científicas De Investigación
Chemistry: trans-Linalool oxide is used as a precursor in the synthesis of various fragrance compounds and as a chiral building block in organic synthesis .
Biology: It has been studied for its antimicrobial properties and its ability to modulate GABA_A receptors, which are involved in inhibitory neurotransmission .
Industry: this compound is widely used in the fragrance industry for its pleasant aroma and in the production of perfumes, lotions, and other cosmetic products .
Mecanismo De Acción
The mechanism of action of trans-Linalool oxide involves its interaction with various molecular targets:
GABA_A Receptors: It enhances GABAergic currents in an allosteric manner, which can have sedative effects.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Comparación Con Compuestos Similares
Linalool: A precursor to trans-Linalool oxide with similar aromatic properties.
Geraniol: Another monoterpenoid with a floral aroma but different chemical structure.
α-Ionone and β-Ionone: Compounds with similar aromatic properties but different molecular structures.
Uniqueness: this compound is unique due to its dual isomeric forms (furanoid and pyranoid) and its ability to undergo various chemical transformations, making it a versatile compound in both synthetic and industrial applications .
Propiedades
Número CAS |
11063-78-8 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |
Clave InChI |
BRHDDEIRQPDPMG-WCBMZHEXSA-N |
SMILES isomérico |
C[C@]1(CC[C@H](O1)C(C)(C)O)C=C |
SMILES canónico |
CC1(CCC(O1)C(C)(C)O)C=C |
Punto de ebullición |
201.00 to 202.00 °C. @ 760.00 mm Hg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


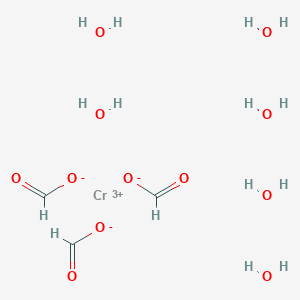
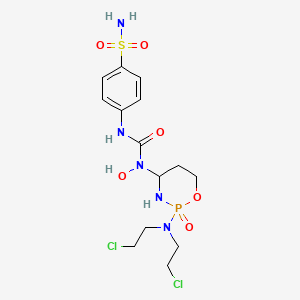
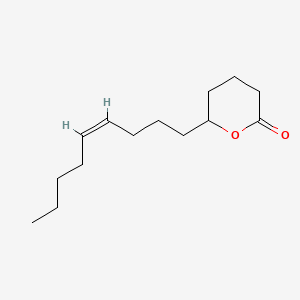


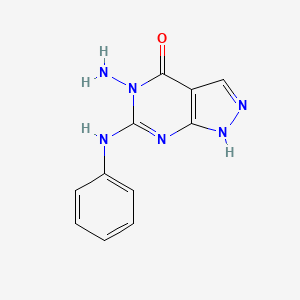
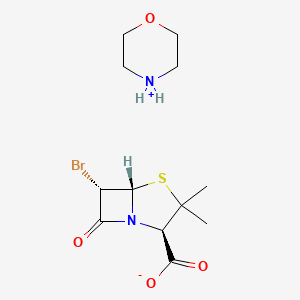
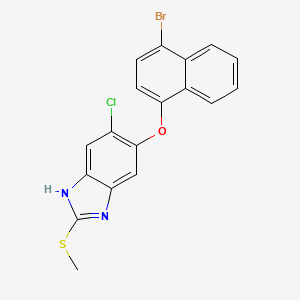
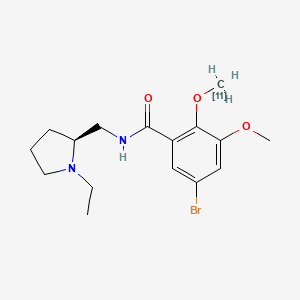
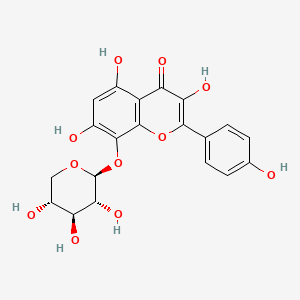
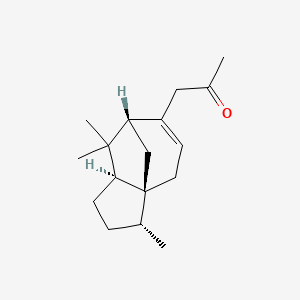
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)


